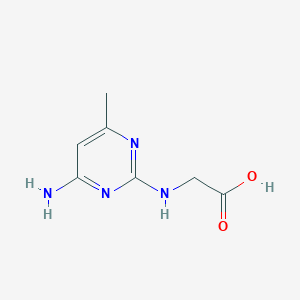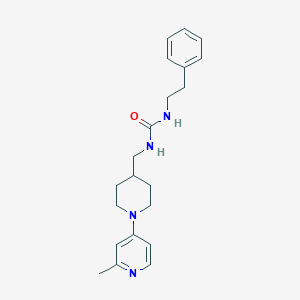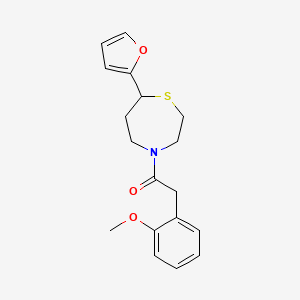
2-((4-アミノ-6-メチルピリミジン-2-イル)アミノ)酢酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-Amino-6-methylpyrimidin-2-yl)amino]acetic acid is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
科学的研究の応用
2-[(4-Amino-6-methylpyrimidin-2-yl)amino]acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antiviral, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
Target of Action
Similar compounds, such as 2-aminopyrimidine derivatives, have been found to exhibit antitrypanosomal and antiplasmodial activities , suggesting that they may interact with biological targets involved in these diseases.
Mode of Action
It’s known that similar compounds, like 2-aminopyrimidine derivatives, can inhibit immune-activated nitric oxide production . This suggests that 2-((4-Amino-6-methylpyrimidin-2-yl)amino)acetic acid might interact with its targets to modulate immune responses.
Biochemical Pathways
Related compounds have been shown to inhibit nitric oxide production , which is a key player in various biochemical pathways, including immune response and inflammation.
Result of Action
Related compounds have been shown to exhibit antitrypanosomal and antiplasmodial activities , suggesting that they may have similar effects.
生化学分析
Biochemical Properties
The biochemical properties of 2-((4-Amino-6-methylpyrimidin-2-yl)amino)acetic acid are largely unexplored. Based on its structure, it can be inferred that it might participate in nucleophilic reactions . The presence of the amino group suggests that it could act as a base, accepting protons and forming ionic bonds with other molecules. The pyrimidine ring, being a part of many biologically significant molecules like nucleotides, might play a role in DNA or RNA interactions .
Cellular Effects
The cellular effects of 2-((4-Amino-6-methylpyrimidin-2-yl)amino)acetic acid are currently unknown due to the lack of experimental data. Given its structural similarity to known bioactive compounds, it could potentially influence cell function. For instance, it might interact with cell signaling pathways, affect gene expression, or alter cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-((4-Amino-6-methylpyrimidin-2-yl)amino)acetic acid is not well-understood. It could potentially bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression. These are speculative and require experimental validation .
Temporal Effects in Laboratory Settings
The stability, degradation, and long-term effects of 2-((4-Amino-6-methylpyrimidin-2-yl)amino)acetic acid on cellular function in laboratory settings are yet to be studied. It would be interesting to investigate how the effects of this compound change over time in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of different dosages of 2-((4-Amino-6-methylpyrimidin-2-yl)amino)acetic acid in animal models have not been reported. Future studies could explore any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It would be interesting to identify any enzymes or cofactors it interacts with, and to investigate its effects on metabolic flux or metabolite levels .
Subcellular Localization
It would be interesting to investigate any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Amino-6-methylpyrimidin-2-yl)amino]acetic acid typically involves the condensation of 4-amino-6-methylpyrimidine with glycine. The reaction is carried out in the presence of a suitable catalyst under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the production time and cost.
化学反応の分析
Types of Reactions
2-[(4-Amino-6-methylpyrimidin-2-yl)amino]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.
類似化合物との比較
Similar Compounds
2-Amino-6-methylpyrimidine-4(3H)-thione: Known for its plant growth-stimulating action.
2-Amino-4,6-dimethylpyrimidine: Studied for its structural, optical, and thermal properties.
2-Aminopyrimidine derivatives: Investigated for their antitrypanosomal and antiplasmodial activities.
Uniqueness
2-[(4-Amino-6-methylpyrimidin-2-yl)amino]acetic acid is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities
特性
IUPAC Name |
2-[(4-amino-6-methylpyrimidin-2-yl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O2/c1-4-2-5(8)11-7(10-4)9-3-6(12)13/h2H,3H2,1H3,(H,12,13)(H3,8,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJGMBOMGKNWYDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCC(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-CHLORO-N-(4-{[4-(5-CHLOROTHIOPHENE-2-AMIDO)PHENYL]METHYL}PHENYL)THIOPHENE-2-CARBOXAMIDE](/img/structure/B2443318.png)


![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-methylthiazole-4-carboxamide](/img/structure/B2443326.png)
![(2E)-3-[4-(Allyloxy)-3,5-dichlorophenyl]acrylic acid](/img/structure/B2443328.png)
![5-(2-(azepan-1-yl)-2-oxoethyl)-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2443329.png)




![(11Z)-N-(3-chlorophenyl)-11-[(2,4-dimethoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2443336.png)


